Carbon tetrachloride

Descripción

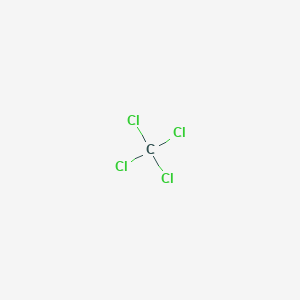

Structure

3D Structure

Propiedades

IUPAC Name |

tetrachloromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl4/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGDMQKNWNREIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl4 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | carbon tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbon_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020250 | |

| Record name | Carbon tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbon tetrachloride appears as a clear colorless liquid with a characteristic odor. Denser than water (13.2 lb / gal) and insoluble in water. Noncombustible. May cause illness by inhalation, skin absorption and/or ingestion. Used as a solvent, in the manufacture of other chemicals, as an agricultural fumigant, and for many other uses., Liquid, Colorless liquid with a characteristic ether-like odor; [NIOSH], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a characteristic odor., Colorless liquid with a characteristic ether-like odor. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

170.1 °F at 760 mmHg (NTP, 1992), 76.7 °C, 76.80 °C. @ 760.00 mm Hg, 76.5 °C, 170.1 °F, 170 °F | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 793 mg/L at 25 °C, In water, 1160 mg/L at 25 °C, 800 mg/L at 20 °C, Miscible with alcohol, benzene, chloroform, ether, carbon disulfide, petroleum ether, oils, Soluble in ethanol, acetone; miscible with ethyl ether, benzene, chloroform, Soluble in naphtha, 0.793 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.05% | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5940 g/cu cm at 20 °C, Saturated liquid density: 99.080 lb/cu ft; liquid heat capacity: 0.219 Btu/lb °F; liquid viscosity: 0.922 centipoise; ideal gas heat capacity: 0.130 Btu/lb °F (all at 75 °F), Liquid thermal conductivity: 0.690 Btu-inch/hr-sq ft °F; saturated vapor pressure: 1.874 lb/sq in; saturated vapor density: 0.05069 lb/cu ft (all at 70 °F), Relative density (water = 1): 1.59, 1.59 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.3 (Air = 1), Relative vapor density (air = 1): 5.3, 5.3 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

91 mmHg at 68 °F ; 113 mmHg at 77 °F (NTP, 1992), 115.0 [mmHg], 115 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.2, 91 mmHg | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless, clear, heavy liquid, Colorless liquid | |

CAS No. |

56-23-5 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon tetrachloride [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbon tetrachloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/carbon-tetrachloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbon tetrachloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL2T97X0V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FG4AC4A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-9 °F (NTP, 1992), -22.2 °C, 28.6 °C, -23 °C, -9 °F | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Carbon Tetrachloride: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon tetrachloride (CCl₄), also known as tetrachloromethane, is a non-polar, dense, and volatile liquid that has historically seen wide application as a solvent, refrigerant precursor, and fire extinguishing agent.[1][2] Despite its use being significantly curtailed due to its toxicity and environmental impact, a thorough understanding of its physicochemical properties remains crucial for researchers, scientists, and professionals in drug development and chemical synthesis.[1][2] This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and visual representations of its structure and reactivity.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | CCl₄ | [3][4] |

| Molar Mass | 153.82 g/mol | [4][5][6] |

| Appearance | Colorless liquid | [1][4][7] |

| Odor | Sweet, ethereal | [1][7][8] |

| Density | 1.594 g/mL at 20 °C | [4][9][10] |

| 1.5867 g/cm³ (liquid) | [1][11] | |

| 1.831 g/cm³ at -186 °C (solid) | [1][11] | |

| 1.809 g/cm³ at -80 °C (solid) | [1][11] | |

| Melting Point | -22.92 °C (-9.26 °F; 250.23 K) | [1][5][11] |

| Boiling Point | 76.72 °C (170.10 °F; 349.87 K) | [1][5][11][12] |

| Refractive Index (nD) | 1.4607 at 20 °C | [1][10][11] |

| Viscosity | 0.969 mPa·s at 20 °C | [13] |

| 0.86 mPa·s | [1] | |

| Vapor Pressure | 11.94 kPa at 20 °C | [1] |

| 91.3 mmHg at 20 °C | [14] | |

| Vapor Density | 5.32 (vs air) | [10][15] |

| Dipole Moment | 0 D | [11] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | 0.081 g/100 mL at 25 °C | [1][11] |

| 0.097 g/100 mL at 0 °C | [1][11] | |

| 793 mg/L at 25 °C | [7] | |

| Very slightly soluble | [7][16] | |

| Organic Solvents | Soluble in alcohol, ether, chloroform, benzene, naphtha, carbon disulfide, and formic acid. | [1][5][7][11] |

| Miscible with ethanol, benzene, chloroform, ether, carbon disulfide, petroleum ether, and volatile oils. | [7][10][17] |

Chemical Structure and Bonding

This compound possesses a tetrahedral molecular geometry, with a central carbon atom covalently bonded to four chlorine atoms.[1] This symmetrical arrangement of chlorine atoms results in a net dipole moment of zero, rendering the molecule non-polar.[1][11] This non-polar nature is a key determinant of its solubility characteristics, particularly its miscibility with fats, oils, and other non-polar organic compounds.[1][5]

Figure 1: Tetrahedral structure of this compound.

Reactivity and Decomposition

While generally considered inert, this compound can undergo decomposition under certain conditions, particularly at high temperatures.[8] Thermal decomposition can yield hazardous products, including phosgene (COCl₂), chlorine (Cl₂), and hydrogen chloride (HCl).[1][3] The presence of metals can catalyze this decomposition.[8] this compound is unreactive with water at room temperature due to the steric hindrance around the central carbon atom and the high activation energy required for hydrolysis.[18][19]

Figure 2: Reactivity and decomposition pathways of this compound.

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small quantities of liquid and relies on the principle that the vapor pressure of a liquid equals the atmospheric pressure at its boiling point.

Apparatus:

-

Thiele tube or a 250 mL beaker for a water/oil bath

-

Thermometer (-10 to 110 °C)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., 10 x 75 mm)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

Attach the small test tube to the thermometer using a rubber band such that the bottom of the test tube is level with the thermometer bulb.

-

Add a few drops of this compound to the test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the this compound.

-

Clamp the thermometer with the attached test tube and immerse it in the Thiele tube or beaker containing a heating liquid (water or mineral oil), ensuring the liquid level is above the sample in the test tube but below the opening of the test tube.

-

Begin to heat the bath slowly, with constant stirring if using a beaker.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the this compound.[2][8][10][16]

Determination of Density (Volumetric Method)

This straightforward method involves measuring the mass and volume of a sample of the liquid.

Apparatus:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Pipette

-

Thermometer

Procedure:

-

Ensure the graduated cylinder is clean and dry.

-

Measure and record the mass of the empty graduated cylinder using the analytical balance.

-

Carefully add a known volume of this compound (e.g., 10 mL) to the graduated cylinder using a pipette. Read the volume from the bottom of the meniscus.

-

Measure and record the mass of the graduated cylinder containing the this compound.

-

Record the temperature of the this compound.

-

Calculate the mass of the this compound by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement at least two more times and calculate the average density.[6][13][14][20]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens paper and ethanol or acetone for cleaning

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting the temperature to 20.0 ± 0.1 °C. Allow the instrument to equilibrate.

-

Clean the prism surfaces of the refractometer with lens paper and a suitable solvent (e.g., ethanol or acetone) and allow them to dry completely.

-

Using a clean dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is visible, adjust the dispersion correction knob until the boundary line is sharp and achromatic.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.[4][7][12][17]

Determination of Viscosity (Ubbelohde Viscometer)

This method measures the time it takes for a fixed volume of liquid to flow through a calibrated capillary under gravity.

Apparatus:

-

Ubbelohde viscometer

-

Constant temperature water bath

-

Stopwatch

-

Pipette

-

Suction bulb

Procedure:

-

Select a clean, dry Ubbelohde viscometer of the appropriate size for the expected viscosity of this compound.

-

Pipette a precise volume of this compound into the larger reservoir tube of the viscometer.

-

Place the viscometer in the constant temperature bath, ensuring it is held vertically. Allow at least 15-20 minutes for the sample to reach thermal equilibrium.

-

Place a finger over the venting tube and apply suction to the capillary tube using a suction bulb to draw the liquid up into the measuring bulbs, above the upper timing mark.

-

Release the suction and simultaneously remove the finger from the venting tube.

-

Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

-

Stop the stopwatch precisely as the meniscus passes the lower timing mark.

-

Record the flow time.

-

Repeat the measurement at least two more times. The flow times should agree within a specified tolerance (e.g., ±0.2 seconds).

-

Calculate the kinematic viscosity by multiplying the average flow time by the viscometer constant (provided with the calibrated viscometer). The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[21][22][23][24][25]

Determination of Solubility in Water

This protocol determines the concentration of a saturated solution of this compound in water at a specific temperature.

Apparatus:

-

Separatory funnel or a flask with a stopper

-

Constant temperature shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., Electron Capture Detector - ECD) or another suitable analytical instrument.

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a separatory funnel or flask.

-

Seal the container and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Allow the mixture to stand undisturbed at the same temperature until the two phases have completely separated. This compound will form the lower layer.

-

Carefully withdraw a known volume of the upper aqueous layer using a pipette, ensuring that none of the undissolved this compound is collected.

-

Extract the aqueous sample with a suitable, water-immiscible organic solvent (e.g., hexane) in which this compound is highly soluble.

-

Analyze the organic extract using a calibrated gas chromatograph to determine the concentration of this compound.

-

From the concentration in the extract, calculate the concentration in the original aqueous sample, which represents the solubility of this compound in water at that temperature.[26][27][28][29][30]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ucc.ie [ucc.ie]

- 5. Reactions of alkali metal atoms with this compound. Rainbow-like coupling of product angle and energy distributions - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]

- 6. wjec.co.uk [wjec.co.uk]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. This compound | CCl4 | CID 5943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. phillysim.org [phillysim.org]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chymist.com [chymist.com]

- 17. athabascau.ca [athabascau.ca]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 21. cenam.mx [cenam.mx]

- 22. Ubbelohde viscometer - Wikipedia [en.wikipedia.org]

- 23. martests.com [martests.com]

- 24. scribd.com [scribd.com]

- 25. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]

- 26. education.com [education.com]

- 27. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 28. solubilityofthings.com [solubilityofthings.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. researchgate.net [researchgate.net]

Spectroscopic Analysis of Carbon Tetrachloride: A Technical Guide

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of carbon tetrachloride (CCl₄). It is designed for researchers, scientists, and professionals in drug development who require detailed spectroscopic data and experimental protocols. This document covers Infrared (IR) Spectroscopy, Raman Spectroscopy, ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables, detailed methodologies for key experiments, and visualizations of analytical workflows and molecular behaviors.

Disclaimer: this compound is a toxic substance and a suspected carcinogen that can affect the liver, kidneys, and central nervous system.[1][2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (note that rubber is not suitable), safety goggles, and protective clothing.[3][4] Avoid inhalation of vapors and skin contact.[3] Consult the Safety Data Sheet (SDS) for complete safety information before handling.[2][4]

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a substance. For a molecule with Td symmetry like this compound, certain vibrational modes are active in either Infrared or Raman spectroscopy, but not both, making the techniques complementary.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A key advantage of CCl₄ is its utility as an IR solvent, as it lacks significant absorption bands above 1600 cm⁻¹.[6]

Quantitative IR Data for this compound

The primary IR-active bands for liquid CCl₄ are observed in the mid-IR region. The most prominent feature is a strong, complex band around 760-800 cm⁻¹, which is attributed to the asymmetric stretching mode (ν₃) and a combination band (ν₁ + ν₄).[7][8] In the liquid phase, this often appears as two overlapping bands of approximately equal intensity.[9]

| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) (Liquid Phase) |

| Asymmetric C-Cl Stretch | ν₃ (F₂) | ~795 |

| Combination Band / Fermi Resonance | ν₁ + ν₄ | ~761 - 776 |

Note: Peak positions can vary slightly based on the physical state (gas, liquid, solid) and experimental conditions. The bands around 795 cm⁻¹ and 761-776 cm⁻¹ are often seen as a doublet due to Fermi resonance.[8][9][10]

Experimental Protocol: Acquiring FTIR Spectrum of Liquid CCl₄

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For mid-IR analysis, a common setup includes a KBr beam splitter and an MCT (Mercury Cadmium Telluride) detector.[11]

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. They can be cleaned with a paper towel moistened with a dry solvent like CCl₄ itself.[12]

-

Place a single drop of high-purity, spectroscopy-grade this compound (≥99.9%) on one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film. Avoid air bubbles.

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.

-

Set the scan range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about a molecule's vibrational, rotational, and other low-frequency modes.[13] It is highly complementary to IR spectroscopy.[5] An important advantage is that water does not cause interference, allowing for analysis in aqueous solutions (though not relevant for pure CCl₄).[5]

Quantitative Raman Data for this compound

This compound is a classic sample for Raman spectroscopy due to its high symmetry, which results in simple, well-defined peaks.[13] The most intense peak corresponds to the symmetric C-Cl stretching mode (ν₁).

| Raman Shift (cm⁻¹) | Assignment | Symmetry | Depolarization Ratio (ρ) |

| 218 - 221 | C-Cl Asymmetric Bend | ν₂ (E) | ~0.75 (Depolarized) |

| 314 - 317 | C-Cl Symmetric Bend | ν₄ (F₂) | ~0.75 (Depolarized) |

| 459 - 462 | C-Cl Symmetric Stretch | ν₁ (A₁) | ~0 (Polarized) |

| 762 / 790 | Fermi Resonance Doublet (ν₃ / ν₁+ν₄) | F₂ | ~0.75 (Depolarized) |

Source: Data compiled from multiple sources.[5][10] The depolarization ratio helps in assigning the symmetry of the vibrational modes.[14]

Experimental Protocol: Acquiring Raman Spectrum of Liquid CCl₄

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 632.8 nm) is used.[10][13]

-

Sample Preparation:

-

Data Acquisition:

-

Set the monochromator range to be sufficiently far from the Rayleigh line (the intense line at the laser's wavelength) to avoid overwhelming the detector.[14]

-

Acquire spectra. A typical setting might involve accumulating 4 frames with an acquisition time of 5 to 30 seconds per frame, depending on the desired signal-to-noise ratio.[14]

-

To determine the depolarization ratio, acquire separate spectra with the scattered light passed through a polarizer oriented parallel and then perpendicular to the polarization of the incident laser beam.[14]

-

-

Data Processing: The collected spectra are processed to show the intensity of scattered light as a function of the Raman shift in wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. Because this compound contains no hydrogen atoms, it was historically used as a solvent for proton NMR.[6] For its own analysis, ¹³C NMR is the relevant technique.

¹³C NMR Spectroscopy

¹³C NMR detects the ¹³C isotope, which has a natural abundance of about 1.1%.[16] Due to the tetrahedral symmetry of CCl₄, all four chlorine atoms are chemically equivalent, resulting in a single signal for the central carbon atom in the ¹³C NMR spectrum.[17]

Quantitative ¹³C NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹³C | CDCl₃ | ~96.7 |

Source: Data from HMDB.[18] The chemical shift is referenced to tetramethylsilane (TMS) at 0 ppm.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation:

-

Prepare a solution by dissolving a small amount of CCl₄ in a deuterated solvent, typically deuterochloroform (CDCl₃), in a standard 5 mm NMR tube. The CDCl₃ signal at ~77 ppm can serve as an internal reference.[19]

-

-

Data Acquisition:

-

Tune and match the probe for the ¹³C frequency.[20]

-

A standard ¹³C experiment involves a pulse sequence (e.g., zg30 or zgdc30) with proton decoupling to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).[19][21]

-

Set the spectral width to cover the expected range of ¹³C chemical shifts (e.g., 0-220 ppm).[17]

-

Set the number of scans (ns). Since ¹³C has low natural abundance, a larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.[21]

-

Set the relaxation delay (d1). For quantitative results, a long delay (up to 5 minutes) and inverse-gated decoupling are necessary, but for routine identification, a shorter delay (e.g., 2 seconds) is common.[21][22]

-

Begin acquisition by executing the pulse sequence (zg command).[23]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift axis using the known solvent peak (CDCl₃ at 77.16 ppm) or an internal standard like TMS.[20]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is a powerful tool for determining molecular weight and elemental composition and for elucidating molecular structure through fragmentation patterns.[24]

Mass Spectrometry Data for this compound

The mass spectrum of CCl₄ is characterized by a distinctive isotopic pattern caused by the natural abundances of chlorine's two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for the molecular ion (CCl₄⁺) and its fragments. The most abundant fragment is typically CCl₃⁺.

| m/z Value | Ion Fragment | Key Feature(s) |

| 152 | [C³⁵Cl₄]⁺ | Part of the molecular ion cluster. |

| 117 | [C³⁵Cl₃]⁺ | Base peak (most intense signal) in the spectrum. |

| 82 | [C³⁵Cl₂]⁺ | Significant fragment resulting from the loss of two chlorine atoms. |

| 47 | [C³⁵Cl]⁺ | Fragment corresponding to a carbon and a single chlorine atom. |

| 35 | [³⁵Cl]⁺ | Chlorine ion. |

Note: The table lists m/z values for the most abundant isotope (³⁵Cl). In the actual spectrum, each of these signals is part of a cluster of peaks reflecting all possible combinations of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Instrumentation: Typically a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the sample components before they enter the MS.

-

Sample Introduction:

-

Prepare a dilute solution of CCl₄ in a volatile solvent.

-

Inject a small volume of the solution into the GC inlet. The CCl₄ will vaporize and be carried by an inert gas (e.g., Helium) through the GC column.

-

-

Ionization:

-

As CCl₄ elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected and forming an energetically unstable molecular ion (M⁺).[24]

-

-

Fragmentation & Analysis:

-

The unstable molecular ion fragments into smaller, positively charged ions and neutral radicals.[24]

-

The positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

A detector records the abundance of each ion.

-

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations of Analytical Processes

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: A flowchart of the typical steps involved in spectroscopic analysis.

Mass Spectrometry Fragmentation of CCl₄

This diagram shows the primary fragmentation pathway for this compound under electron ionization.

Caption: Fragmentation pathway of CCl₄ in an EI mass spectrometer.

Vibrational Mode Activity

This diagram illustrates the complementary nature of IR and Raman spectroscopy for the fundamental vibrational modes of CCl₄.

Caption: Relationship between vibrational modes and spectroscopic activity for CCl₄.

References

- 1. nj.gov [nj.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound (HSG 108, 1998) [inchem.org]

- 4. fishersci.com [fishersci.com]

- 5. plus.ac.at [plus.ac.at]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 8. Comparative study of infrared and Raman spectra of CCl4 in vapour and condensed phases: effect of LO-TO splitting resulting from hetero-isotopic TD-TD interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. This compound [webbook.nist.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. physics.utoronto.ca [physics.utoronto.ca]

- 14. stemed.site [stemed.site]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. 13Carbon NMR [chem.ch.huji.ac.il]

- 17. che.hw.ac.uk [che.hw.ac.uk]

- 18. hmdb.ca [hmdb.ca]

- 19. chem.as.uky.edu [chem.as.uky.edu]

- 20. chem.uiowa.edu [chem.uiowa.edu]

- 21. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 22. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 23. epfl.ch [epfl.ch]

- 24. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Core Free Radical Formation Pathways of Carbon Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon tetrachloride (CCl₄) is a potent hepatotoxin widely utilized in experimental models to study liver injury and fibrogenesis. Its toxicity is not inherent to the molecule itself but arises from its metabolic activation into highly reactive free radicals. This guide provides a detailed exploration of the core pathways of CCl₄-induced free radical formation, the subsequent cellular damage, and the experimental methodologies used to investigate these processes. Understanding these mechanisms is crucial for developing therapeutic strategies against xenobiotic-induced liver damage and for screening new chemical entities for potential hepatotoxicity.

The primary mechanism of CCl₄ toxicity involves its biotransformation in the liver, predominantly mediated by the cytochrome P450 (CYP) enzyme system.[1][2][3] This process generates the trichloromethyl radical (•CCl₃), which can initiate a cascade of damaging events, including lipid peroxidation and covalent binding to cellular macromolecules.[4][5][6] Under aerobic conditions, the trichloromethyl radical rapidly reacts with molecular oxygen to form the even more reactive trichloromethyl peroxyl radical (•CCl₃OO•).[7][8][9] Both of these radical species are central to the pathogenesis of CCl₄-induced cellular injury.[10]

Core Pathways of this compound Free Radical Formation

The metabolic activation of CCl₄ is a critical initiating step in its toxicity. This process occurs primarily in the endoplasmic reticulum of hepatocytes and is catalyzed by specific cytochrome P450 isoenzymes.

Cytochrome P450-Mediated Reductive Dehalogenation

The central pathway for the bioactivation of CCl₄ is its one-electron reduction, a process known as reductive dehalogenation, catalyzed by the cytochrome P450 system.[11][12] This reaction involves the transfer of an electron from the reduced ferrous [Fe(II)] form of the cytochrome P450 heme iron to the CCl₄ molecule.[2] This transfer results in the homolytic cleavage of a carbon-chlorine bond, yielding a trichloromethyl radical (•CCl₃) and a chloride ion (Cl⁻).

Reaction: CCl₄ + e⁻ → •CCl₃ + Cl⁻

The primary cytochrome P450 isoform responsible for the metabolism of CCl₄ at low, environmentally relevant concentrations is CYP2E1.[1][13] At higher concentrations, other isoforms such as CYP2B1, CYP2B2, and possibly CYP3A may also contribute to its metabolism.[7][9] The efficiency of this metabolic activation is a key determinant of the extent of CCl₄-induced liver damage.

Formation of the Trichloromethyl Peroxyl Radical

Under normal physiological (aerobic) conditions, the newly formed trichloromethyl radical (•CCl₃) reacts rapidly with molecular oxygen (O₂) to generate the highly reactive trichloromethyl peroxyl radical (•CCl₃OO•).[8][9]

Reaction: •CCl₃ + O₂ → •CCl₃OO•

The trichloromethyl peroxyl radical is a key initiator of lipid peroxidation, a destructive chain reaction that damages cellular membranes.[2][6]

Downstream Effects of Free Radical Formation

The generation of •CCl₃ and •CCl₃OO• radicals triggers a series of deleterious events that ultimately lead to hepatocellular injury and necrosis.

Lipid Peroxidation

The trichloromethyl peroxyl radical is potent enough to abstract a hydrogen atom from polyunsaturated fatty acids (PUFAs) present in the lipid bilayers of cellular membranes, such as the endoplasmic reticulum and mitochondria.[2][14] This hydrogen abstraction initiates a chain reaction of lipid peroxidation.

-

Initiation: The •CCl₃OO• radical attacks a PUFA (L-H), forming a lipid radical (L•) and trichloromethyl hydroperoxide (CCl₃OOH).

-

Propagation: The lipid radical (L•) reacts with oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen from another PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.

-

Termination: The chain reaction can be terminated when two radical species react with each other to form a non-radical product.

Lipid peroxidation disrupts the integrity and function of cellular membranes, leading to increased permeability, inactivation of membrane-bound enzymes, and the release of cytotoxic products, including reactive aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[8][15]

Covalent Binding to Cellular Macromolecules

The trichloromethyl radical can covalently bind to cellular macromolecules, including lipids, proteins, and nucleic acids.[7][9] This binding can alter their structure and function, contributing to cellular dysfunction. For example, the covalent binding of •CCl₃ to proteins can inactivate enzymes involved in critical metabolic pathways.

Quantitative Data on CCl₄ Metabolism and Radical Reactions

The following tables summarize key quantitative data related to the enzymatic metabolism of CCl₄ and the reactivity of the resulting free radicals.

| Parameter | Value | Enzyme Source | Conditions | Reference |

| Km | 57 µM | Pooled human liver microsomes | Anaerobic | [13] |

| Vmax | 2.3 nmol CHCl₃/min/mg protein | Pooled human liver microsomes | Anaerobic | [13] |

| Km | 1.9 µM | Expressed human CYP2E1 | Anaerobic | [13] |

| Vmax | 8.9 nmol CHCl₃/min/nmol CYP2E1 | Expressed human CYP2E1 | Anaerobic | [13] |

Table 1: Kinetic Parameters for the Metabolism of this compound

| Reaction | Rate Constant (k) | Temperature | Conditions | Reference |

| •CCl₃ + •CCl₃ → C₂Cl₆ | 10¹⁰.⁹ L mol⁻¹ s⁻¹ | 77–173 °C | Gas phase | [7] |

| •CCl₃ + Br₂ → CCl₃Br + Br | (1.8 ± 0.4) x 10⁸ exp[(-1.43 ± 0.29) kcal mol⁻¹/RT] L mol⁻¹ s⁻¹ | 300–532 K | Gas phase | [11] |

Table 2: Rate Constants for Trichloromethyl Radical Reactions

Experimental Protocols

Detection of Trichloromethyl Radicals using Electron Spin Resonance (ESR) Spin Trapping

ESR spectroscopy is a powerful technique for the direct detection of free radicals. However, the high reactivity and short half-life of the •CCl₃ radical make its direct detection in biological systems challenging. Spin trapping is a technique used to convert short-lived radicals into more stable radical adducts that can be detected by ESR.[16] Phenyl-N-t-butylnitrone (PBN) is a commonly used spin trap for this purpose.

Principle: The diamagnetic spin trap (PBN) reacts with the transient •CCl₃ radical to form a stable nitroxide radical adduct (PBN-CCl₃), which has a characteristic ESR spectrum.

Methodology:

-

Preparation of Microsomes: Isolate liver microsomes from control or treated animals (e.g., phenobarbital-induced rats to increase CYP content) by differential centrifugation.

-

Incubation Mixture: Prepare an incubation mixture containing:

-

Liver microsomes (e.g., 1-2 mg protein/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

An NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the CYP450 catalytic cycle.

-

The spin trapping agent, PBN (e.g., 50-100 mM).

-

This compound (CCl₄) dissolved in a suitable solvent (e.g., ethanol or DMSO) at the desired final concentration.

-

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes). The reaction is often carried out under anaerobic conditions to maximize the yield of the •CCl₃ radical, as oxygen will compete for it to form the peroxyl radical.

-

Extraction: Extract the lipid-soluble PBN-CCl₃ adduct from the aqueous incubation mixture using an organic solvent (e.g., chloroform/methanol or ethyl acetate).

-

ESR Spectroscopy: Transfer the organic extract to a quartz flat cell and record the ESR spectrum using an ESR spectrometer. The spectrum of the PBN-CCl₃ adduct will have a characteristic hyperfine splitting pattern that allows for its identification.

Quantification of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay